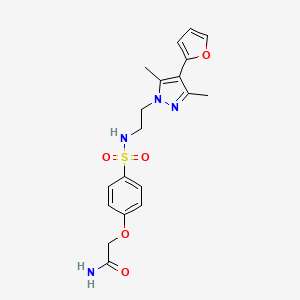

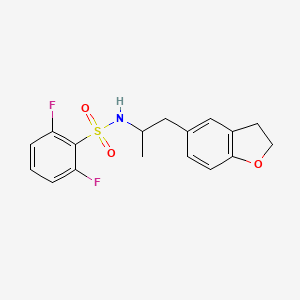

![molecular formula C20H13N3O3S B2540553 N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide CAS No. 304864-27-5](/img/structure/B2540553.png)

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide” is a benzothiazole derivative . Benzothiazole derivatives have been extensively studied and are associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . A specific synthesis method for “this compound” is not mentioned in the retrieved papers.Wissenschaftliche Forschungsanwendungen

Therapeutic Potential and Applications

Benzothiazole Derivatives in Chemotherapy Benzothiazole derivatives, including N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide, exhibit a broad spectrum of biological activities. These compounds have been extensively explored for their potential in treating various diseases, particularly cancer. The structural simplicity of benzothiazole allows for the development of chemical libraries aimed at discovering new therapeutic agents. Specifically, the 2-arylbenzothiazole moiety is being developed as an antitumor agent due to its ability to act as a ligand to various biomolecules, highlighting its significance in the field of drug discovery (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Benzothiazole Scaffolds as Chemotherapeutics The benzothiazole scaffold is a key pharmacophore in the development of antitumor agents. Recent structural modifications of this scaffold and its conjugates have led to the emergence of new antitumor agents. These developments are significant for the future of cancer chemotherapy, emphasizing the need for further exploration of benzothiazole-based compounds as potential drug candidates. Their promising biological profiles and ease of synthesis make them attractive candidates for drug development (Ahmed et al., 2012).

Antimicrobial and Antiviral Applications

Antimicrobial and Antiviral Agents Benzothiazole moieties and their derivatives have shown substantial therapeutic capabilities, including antitumor, anticancer, antioxidant, antidiabetic, antiviral, antimicrobial, and antimalarial activities. The emergence of multi-drug resistant pathogens and the COVID-19 pandemic have spurred research into the antimicrobial and antiviral capacities of benzothiazole derivatives. This research suggests a potential role for these compounds in the development of new antimicrobial or antiviral agents for clinical applications (Elamin, Abd Elrazig Salman Abd Elaziz, & Abdallah, 2020).

Wirkmechanismus

Target of Action

The primary target of N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-Nitrobenzamide is bacterial cells, specifically Mycobacterium tuberculosis . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity .

Biochemical Pathways

Benzothiazole derivatives are known to interfere with the synthesis of key biomolecules in bacteria, leading to inhibition of bacterial growth .

Pharmacokinetics

A study on similar benzothiazole derivatives indicated a favorable pharmacokinetic profile .

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth, specifically Mycobacterium tuberculosis . This leads to a decrease in the severity of tuberculosis infections.

Biochemische Analyse

Biochemical Properties

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide interacts with various enzymes, proteins, and other biomolecules in biochemical reactions tuberculosis .

Cellular Effects

The effects of this compound on cells are complex and multifaceted. It has been found to have inhibitory effects against M. tuberculosis, suggesting that it may influence cell function and cellular metabolism

Molecular Mechanism

tuberculosis . This suggests that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Benzothiazole derivatives have been found to exhibit inhibitory effects against M. tuberculosis

Eigenschaften

IUPAC Name |

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3O3S/c24-19(13-9-11-14(12-10-13)23(25)26)21-16-6-2-1-5-15(16)20-22-17-7-3-4-8-18(17)27-20/h1-12H,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWJGPHKCOFNQDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

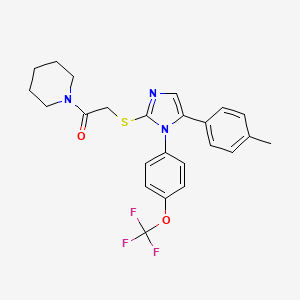

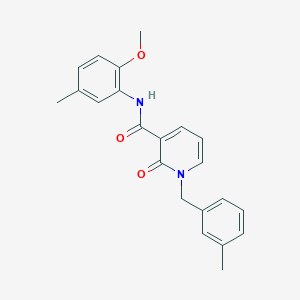

![N-(4-chlorophenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2540473.png)

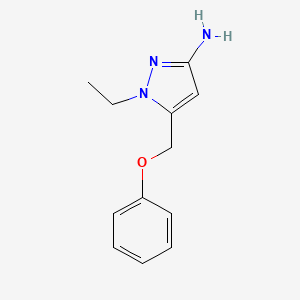

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethoxyacetamide](/img/structure/B2540474.png)

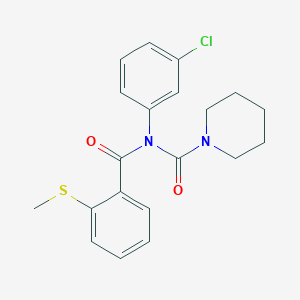

![(Z)-3-(3,4-dimethoxyphenyl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)acrylamide](/img/structure/B2540476.png)

![N-(2-chloro-4-fluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2540478.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2540479.png)

![(Z)-7-methyl-3-oxo-2-(2-oxoindolin-3-ylidene)-5-(thiophen-2-yl)-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2540481.png)

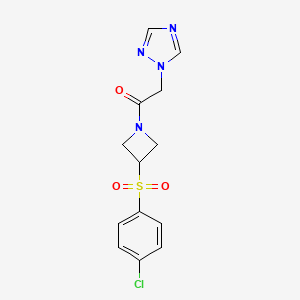

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethylpyrazole-4-sulfonamide](/img/structure/B2540488.png)